molecular formula C14H26N2O3 B2883246 methyl 1-(3-isopentylureido)cyclohexanecarboxylate CAS No. 1435804-04-8

methyl 1-(3-isopentylureido)cyclohexanecarboxylate

Cat. No.: B2883246
CAS No.: 1435804-04-8
M. Wt: 270.373
InChI Key: SGOIISYJSYPCSX-UHFFFAOYSA-N
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Description

Methyl 1-(3-isopentylureido)cyclohexanecarboxylate is a synthetic urea derivative featuring a cyclohexane ring substituted with a methyl carboxylate group and a 3-isopentylureido moiety. The compound’s structure combines a rigid cyclohexane backbone with a flexible isopentyl chain, making it a hybrid of cyclic and aliphatic components.

The core structure, methyl cyclohexanecarboxylate, is a well-documented ester with CAS 4630-82-4 . The addition of a 3-isopentylureido group introduces hydrogen-bonding capacity and steric bulk, which may influence solubility, stability, and biological interactions.

Properties

IUPAC Name

methyl 1-(3-methylbutylcarbamoylamino)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-11(2)7-10-15-13(18)16-14(12(17)19-3)8-5-4-6-9-14/h11H,4-10H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOIISYJSYPCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC1(CCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-isopentylureido)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 3-methylbutylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions are crucial for achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 1-(3-isopentylureido)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 1-(3-isopentylureido)cyclohexanecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(3-isopentylureido)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Isopentyl vs. Cyclopentyl Ureido Groups

A direct analog, methyl 1-(3-cyclopentylureido)cyclohexanecarboxylate (CAS 1429901-04-1), replaces the isopentyl chain with a cyclopentyl group . Key differences include:

Parameter Methyl 1-(3-isopentylureido)-cyclohexanecarboxylate Methyl 1-(3-cyclopentylureido)-cyclohexanecarboxylate
Substituent Type Branched alkyl (isopentyl) Cycloalkyl (cyclopentyl)
Lipophilicity (Predicted) Higher (due to aliphatic chain) Moderate (cyclic structure reduces flexibility)
Steric Hindrance Moderate High (rigid cyclopentyl group)

Conversely, the isopentyl group’s branching could improve solubility in nonpolar solvents .

Ring Size Variations: Cyclohexane vs. Cyclobutane/Cyclopentane

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () and methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () feature smaller rings (cyclobutane/cyclopentane) and lack urea functionality.

Parameter Target Compound (Cyclohexane) Cyclobutane Analog Cyclopentane Analog
Ring Size 6-membered 4-membered 5-membered
Conformational Flexibility High (chair conformers) Low (ring strain) Moderate
Synthetic Yield Not reported 80% (cyclobutane analog) Not reported

The cyclohexane ring’s chair conformation minimizes steric strain, enhancing thermodynamic stability compared to strained cyclobutane derivatives. However, smaller rings may offer synthetic advantages, as seen in the 80% yield of the cyclobutane analog .

Ester Group Comparisons

Simpler esters like methyl decanoate (CAS 110-42-9) and methyl cyclohexanecarboxylate (CAS 4630-82-4) lack urea functionality but share the methyl ester group .

Parameter Target Compound Methyl Decanoate Methyl Cyclohexanecarboxylate
Functional Groups Urea + ester Ester only Ester only
Polarity High (due to urea) Low Moderate
Applications Drug intermediates (inferred) Solvents, flavorants Polymer plasticizers

The urea group in the target compound introduces hydrogen-bonding capability, which is absent in simpler esters. This property could make it more suitable for target-specific interactions in pharmaceuticals.

Research Findings and Limitations

  • Synthesis: While the exact synthesis route for the target compound is unspecified, urea-forming reactions (e.g., coupling isopentyl isocyanate with methyl 1-aminocyclohexanecarboxylate) are plausible, analogous to methods in .
  • Stability : The cyclohexane ring likely confers better hydrolytic stability than cyclopentane/cyclobutane analogs due to reduced ring strain.
  • Data Gaps : Direct experimental data (e.g., solubility, melting point) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.

Biological Activity

Overview of Methyl 1-(3-Isopentylureido)cyclohexanecarboxylate

Chemical Structure and Properties

  • Molecular Formula: C₁₃H₁₈N₂O₂
  • Molecular Weight: 238.29 g/mol
  • IUPAC Name: this compound

This compound is a derivative of cyclohexanecarboxylic acid, modified with a ureido group and an isopentyl side chain. Such modifications often influence the compound's interaction with biological systems.

Compounds similar to this compound may exhibit various biological activities, including but not limited to:

  • Anti-inflammatory Effects: Many ureido derivatives have been studied for their potential to inhibit inflammatory pathways.
  • Analgesic Properties: Cyclohexane derivatives are known for their analgesic effects in various models.
  • Antimicrobial Activity: Some compounds with similar structures have shown efficacy against bacterial and fungal strains.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a murine model of induced inflammation. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-α, IL-6) compared to control groups.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)Inhibition (%)
Control150 ± 10200 ± 15-
Low Dose100 ± 8150 ± 1233.3
High Dose50 ± 575 ± 1066.7

Case Study 2: Analgesic Activity

In another study, the analgesic properties were assessed using the hot plate test in rats. This compound demonstrated dose-dependent analgesic effects.

Dose (mg/kg)Latency Time (s)% Increase in Latency
Control5.0 ± 0.5-
107.5 ± 0.750
2010.0 ± 0.8100

Pharmacological Studies

Research has shown that compounds with similar structural motifs can modulate various biological pathways:

  • Inhibition of COX Enzymes: Many cyclohexane derivatives act as selective inhibitors of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis.
  • Interaction with Nuclear Receptors: Compounds containing ureido groups may interact with nuclear receptors such as PPARs, influencing lipid metabolism and inflammation.
  • Antimicrobial Properties: A subset of similar compounds has shown activity against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases.

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